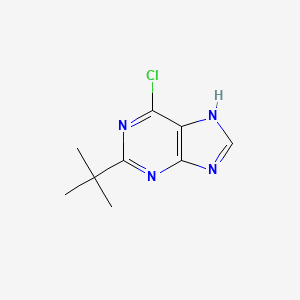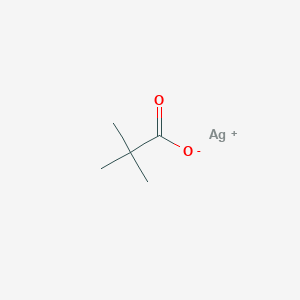
Ailver(I) pivalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Silver(I) pivalate can be synthesized through the reaction of pivalic acid with silver oxide or silver carbonate. The reaction typically occurs in an organic solvent such as ethanol or methanol. The general reaction is as follows:
(CH3)3CCO2H+Ag2O→(CH3)3CCO2Ag+H2O
Alternatively, silver(I) pivalate can be prepared by reacting pivalic acid with silver nitrate in the presence of a base like sodium hydroxide:
(CH3)3CCO2H+AgNO3+NaOH→(CH3)3CCO2Ag+NaNO3+H2O
Industrial Production Methods
Industrial production of silver(I) pivalate follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with controlled temperatures and pressures to ensure high yield and purity of the product. The use of automated systems for mixing and monitoring the reaction conditions is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Silver(I) pivalate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form silver oxide.
Reduction: It can be reduced to metallic silver.
Substitution: It can participate in substitution reactions where the pivalate group is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Reagents like halides or other carboxylates can be used under appropriate conditions.
Major Products Formed
Oxidation: Silver oxide (Ag₂O)
Reduction: Metallic silver (Ag)
Substitution: Various silver salts depending on the substituting ligand
Aplicaciones Científicas De Investigación
Silver(I) pivalate has several applications in scientific research:
Catalysis: It is used as a catalyst in organic synthesis, particularly in C-H activation and cross-coupling reactions.
Material Science: It is used in the preparation of silver nanoparticles and other nanomaterials.
Biology and Medicine:
Industry: It is used in the production of conductive inks and coatings for electronic devices.
Mecanismo De Acción
The mechanism of action of silver(I) pivalate in catalysis involves the activation of C-H bonds through a concerted metalation-deprotonation (CMD) mechanism. In this process, the silver ion coordinates with the substrate, facilitating the removal of a proton and the formation of a new carbon-metal bond. This activated complex can then undergo further reactions, such as cross-coupling, to form the desired product.
Comparación Con Compuestos Similares
Similar Compounds
- Silver acetate (CH₃CO₂Ag)
- Silver benzoate (C₆H₅CO₂Ag)
- Silver trifluoroacetate (CF₃CO₂Ag)
Uniqueness
Silver(I) pivalate is unique due to its bulky pivalate ligand, which provides steric hindrance and enhances the stability of the compound. This makes it particularly useful in reactions where stability and selectivity are crucial. Compared to other silver carboxylates, silver(I) pivalate offers better solubility in organic solvents and higher thermal stability, making it a preferred choice in various applications.
Propiedades
IUPAC Name |
silver;2,2-dimethylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2.Ag/c1-5(2,3)4(6)7;/h1-3H3,(H,6,7);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLESIOBKYPIHQI-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)[O-].[Ag+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9AgO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-hydrazino-4-phenyl-1H-pyrazolo[3,4-d]pyrimidin-3-amine](/img/structure/B3330608.png)

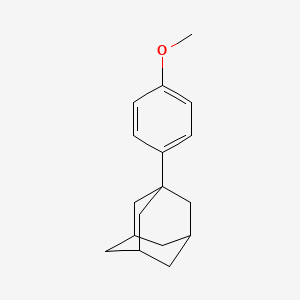
![1,4-Dihydro-9H-1,2,3-triazolo[4,5-B]quinolin-9-one](/img/structure/B3330622.png)
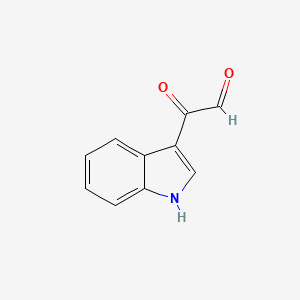
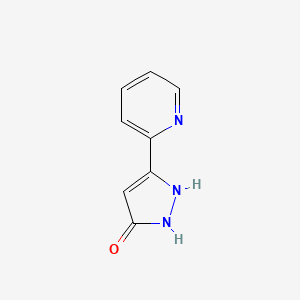
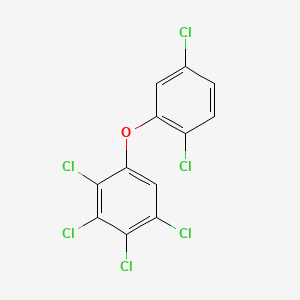
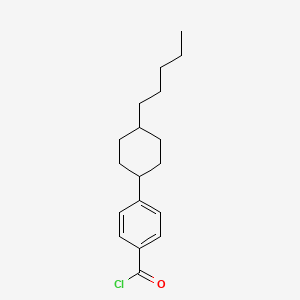
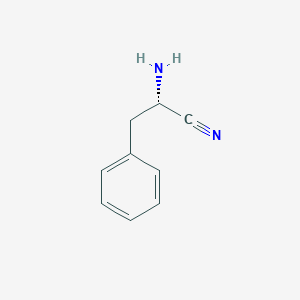
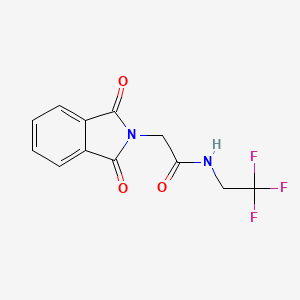
![8-(1H-benzo[d]imidazol-2-yl)-2-methylquinoline](/img/structure/B3330693.png)
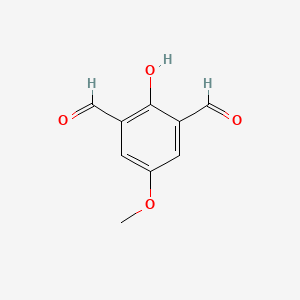
![(6-Nitro-2,3-dihydroimidazo[2,1-b]oxazol-2-yl)methanol](/img/structure/B3330706.png)
